molecular formula C4H10MgO B1354438 Magnesium tert-butoxide CAS No. 32149-57-8

Magnesium tert-butoxide

Cat. No.: B1354438
CAS No.: 32149-57-8
M. Wt: 98.43 g/mol
InChI Key: YJEURMNULDBJRQ-UHFFFAOYSA-N
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Description

Magnesium tert-butoxide is an organometallic compound with the chemical formula (CH₃)₃COMgOC(CH₃)₃. It is a white to light grey powder that is commonly used as a strong base and nucleophile in various chemical reactions . This compound is particularly valuable in organic synthesis and industrial applications due to its reactivity and versatility.

Biochemical Analysis

Biochemical Properties

Magnesium tert-butoxide plays a significant role in biochemical reactions, particularly in the deprotonation of weak acids and the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules by acting as a strong base, facilitating the removal of protons from substrates. This interaction often leads to the activation or inhibition of specific biochemical pathways. For example, this compound can interact with enzymes involved in the synthesis of complex organic molecules, enhancing their catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its strong basicity and ability to deprotonate substrates. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and altering their conformation and activity. This can result in the activation or inhibition of enzymatic reactions, leading to changes in cellular processes. This compound can also influence gene expression by interacting with DNA and RNA molecules, affecting the transcription and translation of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can affect the activity of enzymes involved in the synthesis and degradation of organic molecules, leading to changes in the overall metabolic profile of cells. The compound’s strong basicity allows it to participate in deprotonation reactions, which are crucial for many metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions, as it ensures that this compound interacts with the appropriate biomolecules and enzymes within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium tert-butoxide can be synthesized through several methods. One common approach involves the reaction of magnesium with tert-butanol in the presence of a catalyst. The process typically includes the following steps :

    Addition of Tertiary Butanol Ester and Catalyst: Tertiary butanol ester and a catalyst (such as butyl titanate, dimethylsulfoxide, and iodine) are added to a reaction container.

    Reaction Under Nitrogen Protection: Magnesium alkoxide is added under nitrogen protection, and the mixture is heated and refluxed for 0.5 to 5 hours.

    Separation and Purification: After the reaction is complete, byproducts are removed by steaming off, and the remaining mixture is filtered under reduced pressure. The filter cake is then washed and dried to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of magnesium and ethanol as initial raw materials, with mercury iodide as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium tert-butoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include tert-butanol, Grignard reagents, and various organic substrates.

    Conditions: Reactions typically occur under anhydrous conditions and may require inert atmosphere protection (e.g., nitrogen or argon) to prevent moisture and air sensitivity.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Grignard reactions, the product is often a new carbon-carbon bond, while in elimination reactions, the product is an alkene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium tert-butoxide is unique due to its combination of strong basicity and bulkiness, which makes it particularly effective in selective deprotonation and elimination reactions. Its use as a catalyst in polymerization and oxidation reactions also sets it apart from other similar compounds .

Properties

CAS No.

32149-57-8

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

IUPAC Name

magnesium;2-methylpropan-2-olate

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

Key on ui other cas no.

32149-57-8

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.0 g (370 mmol) of powdered magnesium (Timminco <150 μm) were suspended in 480 g of water-free THF in a 1 liter double-walled glass reaction vessel with a reflex cooler, internal thermometer and drip funnel and was mixed with 1.9 g (11 mmol, 3 mol %) of anthracene. The mixture was then heated to 50° C. After approximately 20 minutes the solution became orange in colour due to the formation of the Mg-anthracene adduct. 51 g (750 mmol) of isoprene were then dipped in within 10 min, and stirring took place for 1.5 hours at an internal temperature of between 50 and 55° C. A sample was taken and was titrated for total base content: the base content of 0.29 mmol/g was equivalent to reaction of approximately 21% of the total magnesium used. A mixture of 58 g of t-butanol (780 mmol) and 6 g of isoprene (90 mmol) was then added within 130 minutes. In the course of this care was taken to see that the colour deriving from the Mg-anthracene complex did not disappear.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
double-walled glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
58 g
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Six
Name
Magnesium Tert. Butoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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